Rufinamide is synthesized through a series of chemical reactions involving various reagents and catalysts. The initial development of Rufinamide was undertaken by Kremers Urban Pharmaceuticals, which later became part of Eisai Co., Ltd. The compound is derived from the structural modifications of other antiepileptic drugs, aiming to enhance therapeutic effectiveness while minimizing side effects.
Rufinamide belongs to the class of drugs known as anticonvulsants or antiepileptic drugs. It is classified as a triazole derivative, characterized by its unique chemical structure that contributes to its pharmacological properties.
The synthesis of Rufinamide typically involves several key steps, including:
The synthesis route may vary, but a common method includes:
The compound features a triazole ring that plays a critical role in its anticonvulsant properties. The presence of chlorine and nitrogen atoms contributes to its pharmacological profile.
Rufinamide undergoes various chemical reactions during its synthesis and metabolism:
The stability of Rufinamide under physiological conditions is crucial for its therapeutic effectiveness. Studies have shown that it maintains structural integrity when exposed to metabolic enzymes, which is essential for consistent drug action.
Rufinamide exerts its anticonvulsant effects primarily through modulation of sodium channels. It stabilizes inactive states of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing seizure propagation.
Research indicates that Rufinamide does not significantly affect gamma-aminobutyric acid (GABA) receptors but rather interacts with sodium channels in a unique manner compared to other antiepileptic drugs. This selectivity contributes to its efficacy in treating refractory epilepsy.
Relevant analyses include dissolution studies that confirm its bioavailability and stability under various conditions.
Rufinamide is primarily utilized in clinical settings for managing Lennox-Gastaut syndrome but has also been studied for potential applications in other types of epilepsy. Ongoing research explores its efficacy in combination therapies with other anticonvulsants to enhance seizure control.
Additionally, investigations into Rufinamide's neuroprotective properties suggest potential applications beyond epilepsy, including neurodegenerative diseases where excitotoxicity plays a role.
The development of Rufast® (common name: acrinathrin) represents a strategic advancement within the pyrethroid insecticide class, which evolved from natural pyrethrins found in Tanacetum cinerariifolium flowers. First-generation pyrethroids like allethrin maintained the natural ester structure but exhibited limited photostability. Second-generation compounds (e.g., permethrin, deltamethrin) incorporated halogenated vinyl groups and diphenyl ethers, enhancing environmental persistence and insecticidal potency [8]. Rufast emerged in the 1980s as a third-generation pyrethroid derivative engineered specifically to address gaps in acaricidal efficacy while maintaining favorable environmental profiles. Developed by Roussel-UCLAF (later AgrEvo, now part of Bayer AG), its molecular architecture strategically integrated hexafluoroisopropyl alcohol (HFIP) moieties—a structural innovation granting enhanced activity against spider mites and other resistant pests that had developed immunity to earlier pyrethroids [3] [10]. French Patent FR 2486073 (1981) and U.S. Patent 4542142 (1985) documented its novel synthesis pathway, emphasizing the deliberate stereochemical optimization at three chiral centers to maximize bioactivity [10].
Table 1: Evolution of Pyrethroid Insecticides Leading to Acrinathrin (Rufast)
Generation | Example Compounds | Key Structural Innovations | Limitations Addressed |
---|---|---|---|
First (Natural) | Pyrethrin I, Allethrin | Unmodified natural ester structure | Rapid photodegradation |
Second (1970s) | Permethrin, Deltamethrin | Halogenated vinyl groups (e.g., -CCl=CH-), α-cyano group | Improved photostability, broader insect spectrum |
Third (Targeted) | Acrinathrin (Rufast) | Hexafluoroisopropyl alcohol (HFIP) ester linkage, trifluoroketovinyl group | Enhanced acaricidal activity, resistance management |
The chemical trajectory toward Rufast exemplified a broader industry shift toward target-specific design driven by resistance management needs. Whereas early pyrethroids acted primarily as sodium channel modulators causing repetitive nerve firing (Type I) or depolarizing block (Type II), Rufast’s HFIP moiety conferred dual insecticidal and acaricidal properties with improved selectivity—crucial for integrated pest management (IPM) systems [8] [9].
Acrinathrin (IUPAC: (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]cyclopropane-1-carboxylate) serves as Rufast’s sole active ingredient, defining its bioactivity profile. Its molecular structure integrates four critical elements:
Synthesis involves stereoselective esterification between the cis-permethrinic acid derivative and HFIP-activated ketone intermediates, achieving >97% purity [10]. The spatial orientation of the HFIP group creates steric hindrance that minimizes off-target binding in mammals while maximizing sodium channel interaction in arthropods—explaining Rufast’s favorable selectivity ratio [8]. Patent analyses (FR 2486073, US 4542142) highlight claims covering this unique ester configuration and its unexpected efficacy against resistant mite populations, particularly Tetranychus urticae and Panonychus ulmi [10]. Field trials validated these claims, demonstrating 95–98% control of spider mites in apple orchards at application rates of 15–30 g a.i./ha, outperforming contemporaneous acaricides like dicofol [10].
Table 2: Key Physicochemical Properties of Acrinathrin (Rufast Active Ingredient)
Property | Value | Agrochemical Significance |
---|---|---|
Molecular Formula | C₂₆H₂₁F₆NO₅ | High fluorine content enhances lipid solubility |
Molecular Weight | 541.44 g/mol | Optimal for foliar adhesion and cuticular penetration |
Melting Point | 82°C | Facilitates formulation as stable solid concentrates |
Water Solubility | 0.0022 mg/L (20°C) | Minimizes leaching into groundwater |
Log P (Octanol-Water) | 6.3 | Predicts high cuticle/soil organic matter binding |
Vapor Pressure | <1 × 10⁻⁵ Pa (25°C) | Low volatility reduces environmental dispersal |
Rufast’s initial registration (France, 1990) aligned strategically with evolving integrated pest management paradigms emphasizing reduced-risk chemistry. The World Health Organization classified acrinathrin under the pyrethroid class 3A (sodium channel modulators), acknowledging its novel acaricidal niche within this group [3] [8]. Its integration into IPM programs was facilitated by three attributes:
In European viticulture, Rufast gained prominence for controlling Scaphoideus titanus, the vector of Flavescence dorée phytoplasma. Semi-field trials demonstrated 7–10 days of residual efficacy against nymphs—critical for managing prolonged egg-hatching periods. However, field data revealed significant temperature-dependent degradation, with residual activity declining >50% at temperatures exceeding 30°C, necessitating precise application timing [9]. Global IPM adoption studies in Nepal and Italy identified Rufast’s role within insecticide rotation protocols delaying resistance. However, its efficacy was constrained by farmer education levels; adoption correlated strongly with training access (odds ratio = 4.2, p<0.01) and extension service engagement [2] [7].
Table 3: Factors Influencing Rufast Adoption in Global IPM Frameworks
Adoption Factor | Impact Level | Supporting Evidence |
---|---|---|
Technical Training Availability | High | Trained Nepalese vegetable growers adopted IPM (including acrinathrin) at 2.7× higher rates [7] |
Resistance Pressure | Moderate-High | Italian vineyards with pyrethroid-resistant S. titanus shifted to acrinathrin as "rescue treatment" [9] |
Chemical Substitution Policies | Moderate | EU candidate substitution status (2019) reduced conventional vineyard use by ~40% [9] |
Extension Service Access | High | Lamjung District (Nepal) farmers with frequent extension contact adopted IPM at 37% vs. 12% baseline [2] |
Temperature Constraints | Moderate | Field residual activity declined >50% at >30°C vs. semi-field conditions [9] |
Rufast’s phase-out in the UK (2022) and candidate substitution status in the EU reflect regulatory responses to its high aquatic toxicity (LC₅₀ Daphnia magna = 0.12 µg/L) and bee toxicity (LD₅₀ contact = 0.0015 µg/bee). Nevertheless, its targeted use in resistance emergencies and IPM-compatible formulations (e.g., microencapsulation) sustain niche applications where environmental trade-offs are justified [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7